

SDZ285428: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: SDZ285428

Cat. No.: B1677053

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Abstract

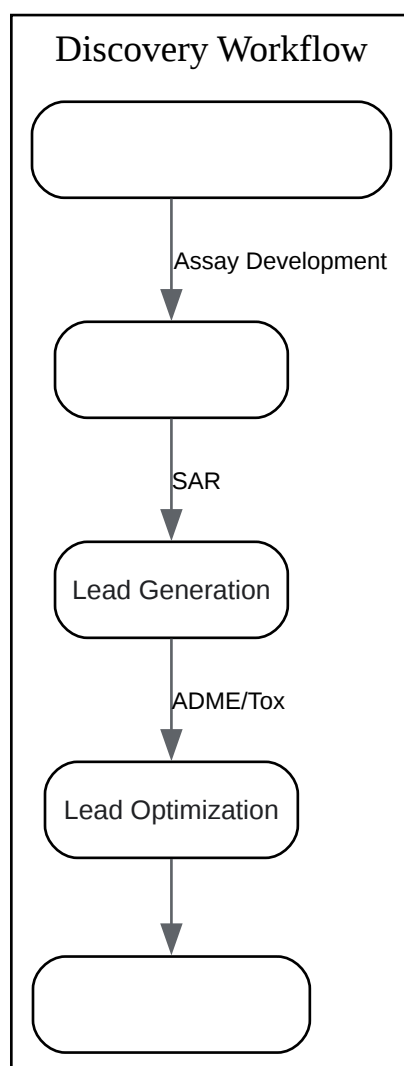
SDZ285428 is a potent imidazole-based inhibitor of sterol 14 α -demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway of protozoan parasites. This technical guide provides a comprehensive overview of the available information regarding the discovery, synthesis, and biological activity of **SDZ285428**, with a focus on its potential as an antitrypanosomal agent. While a dedicated discovery and synthesis publication for **SDZ285428** is not publicly available, this document synthesizes information from chemical data repositories and related research on analogous compounds to present a coherent technical summary.

Introduction

Chagas disease, caused by the parasite *Trypanosoma cruzi*, and Human African Trypanosomiasis, caused by *Trypanosoma brucei*, are neglected tropical diseases that affect millions of people worldwide. The sterol biosynthesis pathway, particularly the enzyme sterol 14 α -demethylase (CYP51), is a validated and promising target for the development of new therapeutics against these parasites.[1][2][3][4] CYP51 is essential for the production of ergosterol, a vital component of the parasite's cell membrane.[1][2] Its inhibition leads to the disruption of membrane integrity and ultimately, parasite death. **SDZ285428** has been identified as a potent inhibitor of both *T. cruzi* CYP51 (TcCYP51) and *T. brucei* CYP51 (TbCYP51).[5]

Discovery of SDZ285428

While the specific discovery details of **SDZ285428** have not been formally published, it likely emerged from a target-based drug discovery program focused on identifying inhibitors of protozoan CYP51. The general workflow for discovering such a compound is outlined below.



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Caption: A generalized workflow for the discovery of a CYP51 inhibitor.

The discovery process for a compound like **SDZ285428** would typically involve:

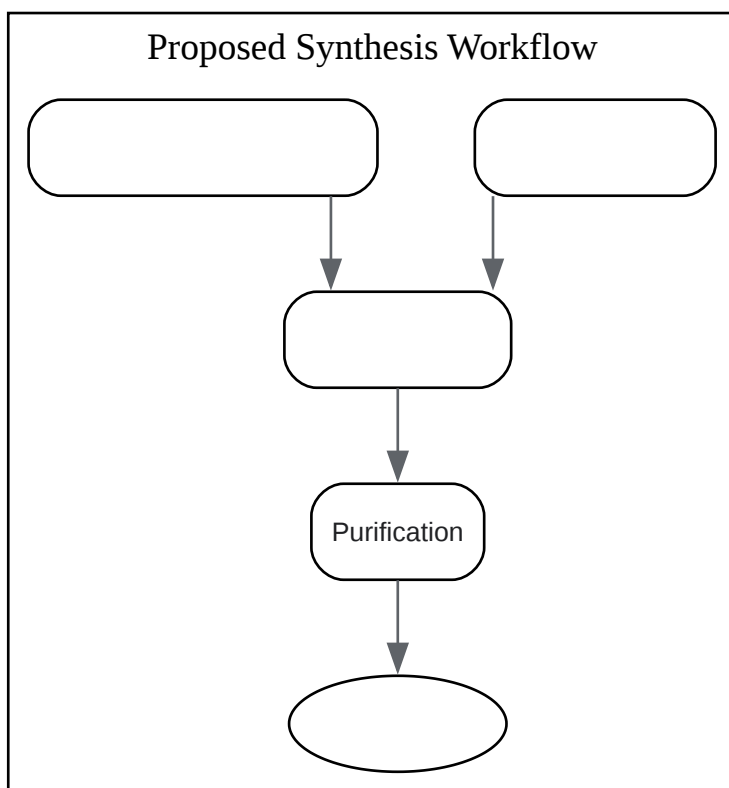
- **High-Throughput Screening (HTS):** A large library of chemical compounds would be screened against recombinant CYP51 from *T. cruzi* and/or *T. brucei*.
- **Hit Identification:** Compounds showing significant inhibitory activity are identified as "hits."
- **Lead Generation:** Initial structure-activity relationship (SAR) studies are conducted on the hit compounds to identify a promising chemical scaffold.
- **Lead Optimization:** The lead scaffold is chemically modified to improve potency, selectivity, and pharmacokinetic properties (ADME/Tox). It is at this stage that a compound like **SDZ285428** would be synthesized and evaluated.
- **Candidate Selection:** The most promising compound is selected for further preclinical and clinical development.

Synthesis of SDZ285428

A detailed, peer-reviewed synthesis protocol for **SDZ285428** is not available in the public domain. However, based on its chemical structure, N-(2-(1H-imidazol-1-yl)-2-phenylethyl)-4'-chloro-[1,1'-biphenyl]-4-carboxamide, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of two key intermediates: 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid and 2-(1H-imidazol-1-yl)-2-phenylethan-1-amine.

A general scheme for the synthesis of related benzamide compounds involves the following steps:

- **Preparation of the Carboxylic Acid Moiety:** Synthesis of 4'-chloro-[1,1'-biphenyl]-4-carboxylic acid, which can be achieved through a Suzuki coupling reaction between 4-bromobenzoic acid and (4-chlorophenyl)boronic acid.
- **Preparation of the Amine Moiety:** Synthesis of 2-(1H-imidazol-1-yl)-2-phenylethan-1-amine.
- **Amide Coupling:** The final step involves the coupling of the carboxylic acid and the amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to form the amide bond.



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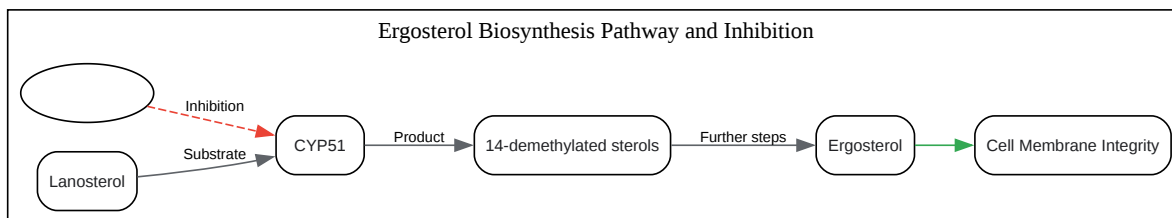
Caption: A proposed workflow for the synthesis of **SDZ285428**.

Biological Activity and Mechanism of Action

SDZ285428 is an inhibitor of CYP51, a cytochrome P450 enzyme.[5] It has demonstrated activity against the CYP51 enzymes from both *Trypanosoma cruzi* and *Trypanosoma brucei*. [5] The imidazole nitrogen of **SDZ285428** is proposed to coordinate with the heme iron atom in the active site of CYP51, thereby blocking the binding of the natural substrate, lanosterol (or eburicol in *T. cruzi*). [1]

Signaling Pathway

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, which is crucial for the parasite's viability.



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